ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, a morpholine ring, and a methoxyphenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with an appropriate β-keto ester under acidic conditions.
Introduction of the morpholine ring: This step involves the reaction of the pyrazole derivative with morpholine in the presence of a suitable catalyst.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where the morpholine derivative reacts with 4-methoxybenzyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to improve yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate can be compared with other pyrazole derivatives, such as:
Ethyl 4-[[2-[(4-chlorophenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate: Similar structure but with a chlorophenyl group instead of a methoxyphenyl group.
Ethyl 4-[[2-[(4-hydroxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate: Contains a hydroxyphenyl group instead of a methoxyphenyl group.
Ethyl 4-[[2-[(4-methylphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate: Contains a methylphenyl group instead of a methoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity.
Properties
IUPAC Name |
ethyl 4-[[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methyl]-1H-pyrazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-25-19(23)18-15(11-20-21-18)12-22-8-9-26-17(13-22)10-14-4-6-16(24-2)7-5-14/h4-7,11,17H,3,8-10,12-13H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUPPUXTABVAFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)CN2CCOC(C2)CC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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